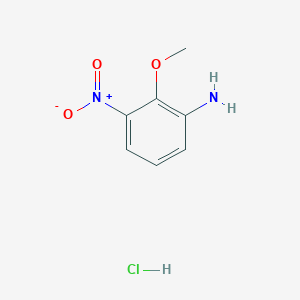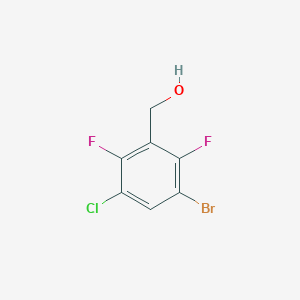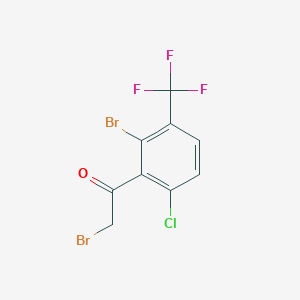
2'-Bromo-6'-chloro-3'-(trifluoromethyl)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2’-chloro-3’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions usually include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl bromide can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenacyl bromide to the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted phenacyl derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide involves the formation of reactive intermediates that can interact with nucleophiles or electrophiles. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances the reactivity of the compound, making it a versatile reagent in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetophenone: Similar structure but lacks the chlorine and trifluoromethyl groups.
2-Bromo-2’-(trifluoromethyl)acetophenone: Similar structure but lacks the chlorine group.
Phenacyl bromide: Basic structure without additional substituents.
Uniqueness
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide is unique due to the presence of multiple electron-withdrawing groups, which significantly influence its reactivity and make it suitable for specific synthetic applications. The combination of bromine, chlorine, and trifluoromethyl groups provides distinct chemical properties that are not observed in simpler phenacyl bromides .
Propiedades
Fórmula molecular |
C9H4Br2ClF3O |
|---|---|
Peso molecular |
380.38 g/mol |
Nombre IUPAC |
2-bromo-1-[2-bromo-6-chloro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-6(16)7-5(12)2-1-4(8(7)11)9(13,14)15/h1-2H,3H2 |
Clave InChI |
XZTIBJBGFLYAGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)


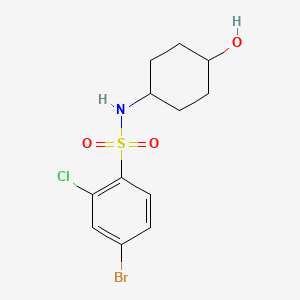
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
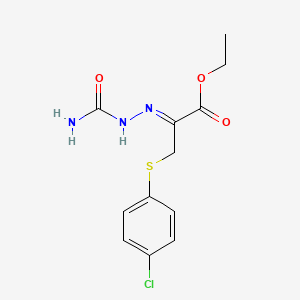
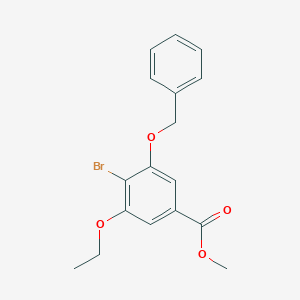
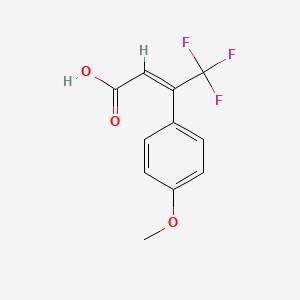
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
